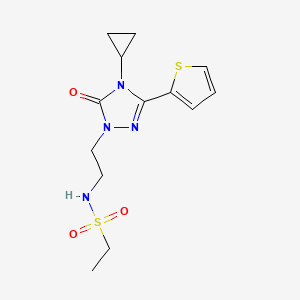
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a complex chemical compound characterized by its unique structural composition
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide involves several steps:
Cyclopropylation: : Starting with a cyclopropyl ketone, the cyclopropyl group is introduced.
Thiophene Incorporation: : The thiophen-2-yl group is integrated through a series of coupling reactions.
Formation of the 1,2,4-Triazole Ring: : Utilizing diazotization followed by cyclization under controlled temperatures and conditions.
Ethylation and Sulfonamidation: : Final steps involve adding the ethanesulfonamide group through ethylation and sulfonamidation reactions.
Industrial Production Methods
Industrial production scales up the above synthetic routes with optimization for yield and purity. Key focuses include:
Utilizing high-pressure reactors for efficient cyclization.
Employing continuous flow processes to manage the integration of volatile intermediates.
Strict control of reaction temperatures and pH to ensure the desired product without side reactions.
化学反応の分析
Types of Reactions it Undergoes
This compound participates in:
Oxidation: : Undergoes oxidation with agents like KMnO4 to form sulfoxides and sulfones.
Reduction: : Reacts with reducing agents such as NaBH4 to yield reduced triazole derivatives.
Substitution: : Acts as a nucleophile in substitution reactions with halides.
Common Reagents and Conditions Used
Oxidation Reagents: : KMnO4, H2O2.
Reduction Reagents: : NaBH4, LiAlH4.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed from these Reactions
The primary products include:
Sulfoxides and Sulfones: from oxidation reactions.
Reduced triazoles: from reduction reactions.
Substituted triazoles: from nucleophilic substitution reactions.
科学的研究の応用
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive molecule in enzymatic studies.
Medicine: : Explored for its therapeutic potential in drug development, particularly in anti-inflammatory and anticancer research.
Industry: : Applied in the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action involves:
Molecular Targets: : Binding to specific enzymes and receptors, inhibiting or modulating their activity.
Pathways: : Influencing signal transduction pathways, particularly those involving thiophene and triazole motifs.
Effects: : Resulting in altered cellular responses, including anti-inflammatory effects and cytotoxicity in cancer cells.
類似化合物との比較
Comparison
Compared to other cyclopropyl and thiophene-containing compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide stands out due to its unique triazole integration.
Similar Compounds
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide: : Featuring a pyridine ring instead of thiophene.
N-(2-(4-cyclopropyl-5-oxo-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide: : Incorporating a furan ring in place of thiophene.
Hope you find this deep dive enlightening! Got any specific aspect of the compound you want to explore further?
特性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-2-22(19,20)14-7-8-16-13(18)17(10-5-6-10)12(15-16)11-4-3-9-21-11/h3-4,9-10,14H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGZDVAZFOXYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
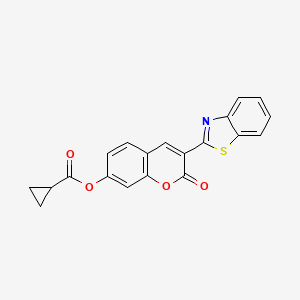
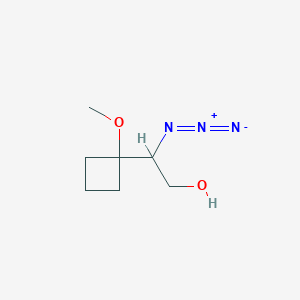
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
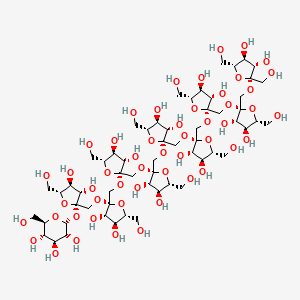
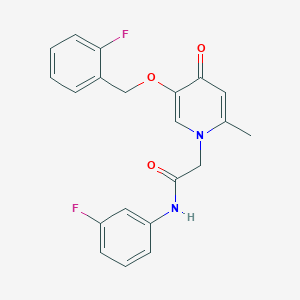
![2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2403521.png)
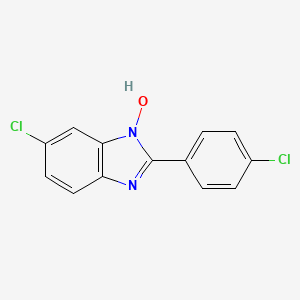
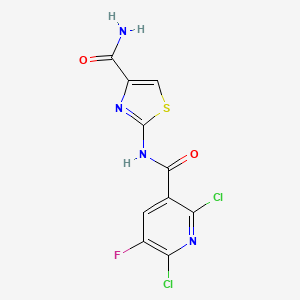
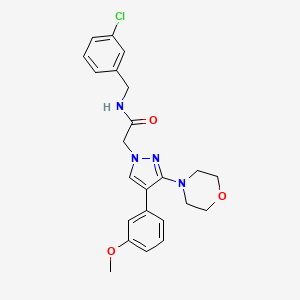
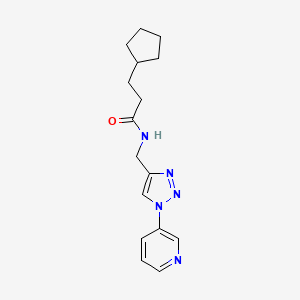
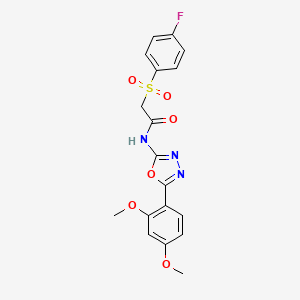
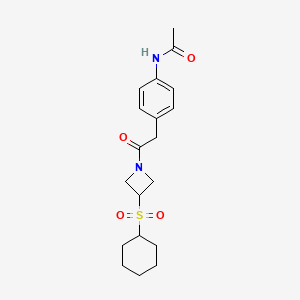
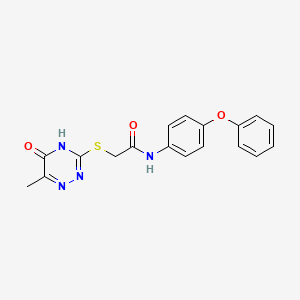
![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
